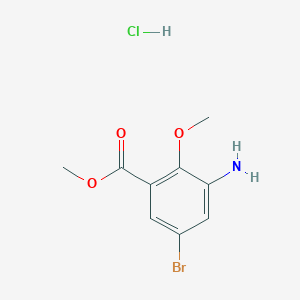
Methyl 3-amino-5-bromo-2-methoxybenzoate hydrochloride
Übersicht
Beschreibung
“Methyl 3-amino-5-bromo-2-methoxybenzoate hydrochloride” is a chemical compound with the CAS Number: 926036-31-9 . It has a molecular weight of 296.55 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO3.ClH/c1-13-8-6 (9 (12)14-2)3-5 (10)4-7 (8)11;/h3-4H,11H2,1-2H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-amino-5-bromo-2-methoxybenzoate hydrochloride” is a solid compound . It has a melting point range of 199 - 201 C .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Application
A study by Pişkin, Canpolat, & Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives with properties useful for photodynamic therapy. These derivatives include a benzenesulfonamide group containing a Schiff base, which is structurally related to Methyl 3-amino-5-bromo-2-methoxybenzoate hydrochloride. Their high singlet oxygen quantum yield and fluorescence properties make them potential Type II photosensitizers for cancer treatment.
Synthesis of Pharmaceutical Intermediates
Wang Yu (2008) conducted a study on the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starting from 4-amino-2-hydroxybenzoic acid. This process involved multiple steps, including methylation and bromination, similar to the synthesis routes involving Methyl 3-amino-5-bromo-2-methoxybenzoate hydrochloride (Wang Yu, 2008).
Potential in Cancer Drug Synthesis
Cao Sheng-li (2004) explored the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for certain anti-cancer drugs. This compound's synthesis involves steps like bromination and methylation, which are also part of the synthesis processes of compounds related to Methyl 3-amino-5-bromo-2-methoxybenzoate hydrochloride (Cao Sheng-li, 2004).
Synthesis of Bromophenol Derivatives
Research by Zhao et al. (2004) on the red alga Rhodomela confervoides led to the isolation of new bromophenol derivatives, including compounds structurally similar to Methyl 3-amino-5-bromo-2-methoxybenzoate hydrochloride. These compounds showed no significant activity against cancer cell lines or microorganisms, but their synthesis and structural elucidation are relevant to the study of similar compounds (Zhao et al., 2004).
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, and H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 3-amino-5-bromo-2-methoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3.ClH/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11;/h3-4H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFCMWULLJNYAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1N)Br)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-bromo-2-methoxybenzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B1420962.png)








